2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline is a bicyclic compound belonging to the isoquinoline family. It has a molecular formula of and a molecular weight of 199.27 g/mol. This compound is characterized by its fused ring structure, which contributes to its unique chemical properties and potential applications in various fields, especially in medicinal chemistry.
This compound is primarily synthesized through various chemical reactions involving precursor compounds. It is often studied in the context of its derivatives, particularly in relation to pharmaceuticals like palonosetron, which is used to prevent nausea and vomiting associated with chemotherapy.
2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline can be classified as an alkaloid due to its nitrogen-containing structure. It falls under the category of heterocyclic compounds and is specifically categorized as a saturated bicyclic compound.
The synthesis of 2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Monitoring techniques such as thin-layer chromatography (TLC) are often employed to track reaction progress.
The molecular structure of 2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline features a bicyclic framework with a nitrogen atom incorporated into one of the rings. The structural representation can be described using various notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.27 g/mol |
Melting Point | Not widely reported |
2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline can undergo various chemical reactions:
The reactivity of 2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline is influenced by its structural features and the presence of functional groups that can participate in these reactions.
The mechanism of action for 2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline primarily involves its interaction with specific biological targets such as receptors or enzymes within the body.
It has been observed that this compound can modulate neurotransmitter systems by binding to certain receptors involved in pain perception and nausea regulation. Ongoing research aims to elucidate the precise pathways and molecular interactions involved in its pharmacological effects.
2,3,3a,4,5,6-Hexahydro-1H-benz[de]isoquinoline has several notable applications:
The construction of the benz[de]isoquinoline scaffold demands precise stereochemical control, particularly for pharmaceutical applications like the antiemetic agent palonosetron. A pivotal advancement involves the catalytic hydrogenation of tetrahydroisoquinoline precursors using palladium catalysts. This method achieves high enantioselectivity (>98% ee) under optimized conditions (5% Pd/C, acetic acid solvent, 50 psi H₂) to yield the saturated hexahydro core structure [1]. Alternative solvent-mediated crystallization techniques enable chiral resolution, where racemic mixtures are treated with chiral acids (e.g., L-tartaric acid) in methanol/water systems, yielding enantiopure (>99.5%) intermediates [2].
A notable innovation employs tetrahydrofuran (THF) as a stereodirecting solvent during ring closure. This approach controls the relative configuration at C3a and C9b positions, minimizing epimerization during lactam formation. The process typically achieves yields of 70-85% with diastereomeric ratios exceeding 20:1, providing robust access to the cis-fused bicyclic framework essential for bioactive derivatives [1] [4].
Table 1: Enantioselective Hydrogenation Routes for Benz[de]isoquinoline Synthesis
Catalyst System | Solvent | Pressure (psi) | ee (%) | Yield (%) | Key Application |
---|---|---|---|---|---|
5% Pd/C | Acetic acid | 50 | >98 | 92 | Palonosetron intermediate |
Pd(OH)₂/C | Ethanol | 30 | 95 | 88 | Desoxy impurity synthesis |
Raney Ni | Methanol | 100 | 88 | 82 | Azabicyclo[2.2.2]octane cores |
Biomimetic strategies emulate the biosynthesis of marine alkaloids like ecteinascidin 743, leveraging transannular cyclizations to build complex polycyclic architectures. This approach constructs the benz[de]isoquinoline core via macrocyclic lactam precursors, mirroring enzymatic pathways observed in Ecteinascidia turbinata. Key steps involve the acid-catalyzed (0.1M HCl, 25°C) transannular ring closure of nine-membered benzolactams, yielding tricyclic systems with >90% efficiency [7].
The iminobenzazocine pathway further demonstrates biomimetic efficiency. Phthalimidoacetaldehyde dimethyl acetal serves as an electrophile in Pictet-Spengler-type cyclizations, generating pentacyclic scaffolds analogous to phthalascidin antitumor agents. Optimized conditions (TMSOTf catalyst, CH₂Cl₂, -20°C) afford key intermediates like 6-phthalimidomethylpyrazinoisoquinoline-1,4-diones, which undergo regioselective dehydration to form benz[de]isoquinoline derivatives [7].
Lewis acid catalysts enable precise stereochemical control during benz[de]isoquinoline assembly. Bismuth(III) triflate (20 mol%) facilitates a three-component coupling of 2-pyridinecarboxaldehyde, 4-phenoxyaniline, and 2,3-dihydrofuran, producing hexahydrofuro[3,2-c]quinolines with three contiguous stereocenters. This method achieves 75% yield and >90% diastereoselectivity at room temperature [3].
Chiral Brønsted acids like diphenylphosphoric acid (5 mol%) induce enantioselectivity in transannular amidohalogenation. For instance, benzo-fused nine-membered lactams undergo iodocyclization (NIS, CH₂Cl₂, 0°C) to yield pyrroloisoquinolinones with 94% ee. This strategy builds the tricyclic core of topoisomerase inhibitors in ≤5 steps from commercial materials [5].
Table 2: Asymmetric Catalysis Platforms for Benz[de]isoquinoline Synthesis
Catalyst | Reaction Type | Temperature | ee/De (%) | Product Class |
---|---|---|---|---|
Bi(OTf)₃ | Multicomponent coupling | 25°C | >90 (de) | Hexahydrofuroquinolines |
(R)-TRIP (10 mol%) | Iodolactamization | -40°C | 94 (ee) | Pyrrolo[1,2-b]isoquinolin-5-ones |
Sc(OTf)₃ | Povarov cycloaddition | 80°C | 88 (de) | Tetrahydrobenzo[h][1,6]naphthyridines |
The azabicyclo[2.2.2]octane moiety is crucial for 5-HT₃ receptor antagonists like palonosetron. Polymorphic control during salt formation ensures pharmaceutical suitability. Palonosetron hydrochloride Form A crystallizes from methanol/diethyl ether (1:4 v/v) below 10°C, exhibiting characteristic XRD peaks at 9.8°, 16.2°, and 24.5° (2θ). Form B emerges from ethanol/hexane mixtures, displaying superior solubility (32 mg/mL vs. Form A’s 18 mg/mL) [2].
Leaching-resistant palladium catalysts enhance intermediate synthesis. Immobilized Pd⁰ on alumina enables hydrogenation of quinuclidine precursors without metal contamination. Process refinements include:
Recrystallization protocols further purify intermediates:
Solid-supported chemistry accelerates benz[de]isoquinoline diversification. Wang resin-linked dihydropyridines serve as electron-rich dienophiles in Povarov reactions with imines and aldehydes. After assembly, trifluoroacetic acid (20% in DCM) cleaves products while simultaneously removing tert-butoxycarbonyl (Boc) protecting groups, delivering 1,6-naphthyridine derivatives in 65-89% purity (HPLC) [8].
A multicomponent reaction platform synthesizes isoquinolino[1,2-f][1,6]naphthyridines on cellulose membranes:
Table 3: Solid-Phase Synthetic Strategies for Benz[de]isoquinoline Libraries
Solid Support | Anchoring Point | Key Building Blocks | Cleavage Conditions | Diversity Scope |
---|---|---|---|---|
Wang resin | C-3 carboxylate | Dialkyl acetylenedicarboxylates | 20% TFA/DCM | 112 analogs; 65-89% purity |
Cellulose membrane | Adsorptive binding | 1,4-Dihydropyridines | THF/MeOH elution | 480 compounds/week |
Merrifield resin | N-alkylation | Bromoacetyl quinuclidines | HF/pyridine | 78 analogs; >90% de |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4